4-({3-Nitro-2-pyridinyl}oxy)benzamide
説明
4-({3-Nitro-2-pyridinyl}oxy)benzamide is a benzamide derivative featuring a nitro-substituted pyridinyl ether moiety. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting enzymes such as poly(ADP-ribose) polymerases (PARPs) and other ADP-ribosyltransferases (ARTDs). The nitro group at the 3-position of the pyridine ring and the benzamide backbone are critical for its interactions with enzyme active sites, influencing both potency and selectivity .
特性
分子式 |
C12H9N3O4 |
|---|---|
分子量 |
259.22g/mol |
IUPAC名 |
4-(3-nitropyridin-2-yl)oxybenzamide |
InChI |
InChI=1S/C12H9N3O4/c13-11(16)8-3-5-9(6-4-8)19-12-10(15(17)18)2-1-7-14-12/h1-7H,(H2,13,16) |
InChIキー |
VVFWOOFPELOIQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural Analogs
PARP10 Inhibitors
Compounds such as 4-(4-cyanophenoxy)benzamide (10) and 3-(4-carbamoylphenoxy)benzamide (20) (from ) share the benzamide core but differ in substituents. Key comparisons include:
- Potency: Analogs 10 and 20 exhibit IC50 values in the nanomolar range (230–710 nM) for PARP10 inhibition in vitro.
- The nitro-pyridinyl group in 4-({3-Nitro-2-pyridinyl}oxy)benzamide may further modulate selectivity toward specific PARP isoforms .
Table 1: Comparison of PARP10 Inhibitors
| Compound | Substituent | IC50 (nM) | Selectivity (PARP2/PARP1) | Cell Permeability |
|---|---|---|---|---|
| 4-({3-Nitro-2-pyridinyl}oxy)benzamide | 3-Nitro-2-pyridinyl ether | Pending data | Pending data | Likely moderate |
| 4-(4-cyanophenoxy)benzamide (10) | 4-Cyanophenoxy | 230–710 | High | Yes |
| 3-(4-carbamoylphenoxy)benzamide (20) | 4-Carbamoylphenoxy | 230–710 | High | Yes |
Nitro-Substituted Benzamide Derivatives
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): This compound includes a nitro group but incorporates a piperazine-pyridyl side chain. The additional basic nitrogen atoms may enhance solubility but reduce blood-brain barrier penetration compared to 4-({3-Nitro-2-pyridinyl}oxy)benzamide .
- Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate (CAS 341967-56-4, ): The methyl ester group in this analog likely acts as a prodrug, requiring hydrolysis to the active carboxylic acid. In contrast, 4-({3-Nitro-2-pyridinyl}oxy)benzamide’s benzamide group provides metabolic stability, avoiding esterase-mediated activation .
GPCR-Targeting Benzamides
A CCR4-targeting benzamide () with the formula C33H39N5O4 shares a benzamide scaffold but lacks the nitro-pyridinyl moiety. Key differences include:
- Hydrogen Bonding: The CCR4 inhibitor has six hydrogen bond acceptors and one donor, while 4-({3-Nitro-2-pyridinyl}oxy)benzamide’s nitro and ether groups contribute to higher polarity and hydrogen-bonding capacity .
- Lipophilicity: The CCR4 compound’s XlogP (3.6) suggests moderate lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
